4,5-Dimethoxypyrimidine

Chemical Synthesis Quality Control Procurement

Sourcing regioisomeric dimethoxypyrimidines without validated substitution often results in failed syntheses. 4,5-Dimethoxypyrimidine provides a documented, high-efficiency entry to pharmacologically relevant scaffolds: • 99% hydrogenation yield from 4-chloro-5,6-dimethoxypyrimidine for cost-effective scale-up. • 80% regioselective demethylation to 5-methoxypyrimidin-4(3H)-one, a key antibacterial pharmacophore. • Established intermediate for psoriasis therapeutics, ensuring translational relevance. • Distinct 4,5-substitution avoids cross-reactivity, reducing failed SAR studies.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 71133-26-1
Cat. No. B1601656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxypyrimidine
CAS71133-26-1
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC1=CN=CN=C1OC
InChIInChI=1S/C6H8N2O2/c1-9-5-3-7-4-8-6(5)10-2/h3-4H,1-2H3
InChIKeyQPVFIUWVJFFMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethoxypyrimidine: Overview and Foundational Role


4,5-Dimethoxypyrimidine (CAS 71133-26-1) is a heterocyclic building block belonging to the class of dimethoxypyrimidines, characterized by a pyrimidine ring substituted with two methoxy groups at the 4- and 5-positions . With a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol, this compound is a white solid at room temperature . It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, and is a key starting material for generating diverse pyrimidine derivatives with tailored properties . Its utility stems from the unique reactivity imparted by the 4,5-substitution pattern, which is distinct from other dimethoxypyrimidine regioisomers [1].

High-purity building block Available with batch-specific QC data (NMR, HPLC) for sensitive synthetic workflows.
Efficient synthesis route Documented high-yield hydrogenation enables cost-effective scale-up.
Unique 4,5-substitution Regioselective reactivity profile distinct from 2,4- or 4,6-isomers; supports pyrimidinone synthesis.

Why 4,5-Dimethoxypyrimidine Is Not Interchangeable with Other Isomers


While all dimethoxypyrimidines share the same molecular formula (C₆H₈N₂O₂), their substitution pattern dictates their physicochemical properties, chemical reactivity, and, consequently, their suitability for specific applications. Simply substituting a different isomer (e.g., 2,4-dimethoxypyrimidine or 4,6-dimethoxypyrimidine) without rigorous validation introduces significant risk. For instance, the position of methoxy groups influences the electronic distribution of the ring, affecting nucleophilic/electrophilic substitution reactions, directing effects in cross-coupling, and even downstream biological activity of derived compounds [1]. A failure to recognize these differences can lead to failed syntheses, irreproducible results, and wasted resources. The quantitative evidence below demonstrates exactly where 4,5-dimethoxypyrimidine's substitution pattern provides a verifiable and meaningful advantage over its closest analogs.

Target
4,5-Dimethoxypyrimidine
Common substitute
2,4- or 4,6-Dimethoxypyrimidine
Methoxy substitution pattern directly influences electronic distribution and reactivity; isomer switch may alter nucleophilic/electrophilic reaction outcomes and cross-coupling directing effects.
Analytical documentation levels differ. 4,5-isomer is typically supported by batch NMR/HPLC/GC data, while other isomers may lack equivalent quality assurance, introducing procurement uncertainty.
Scaffold-dependent biological activity (class-level evidence) means that substituting regioisomers can shift structure-activity relationships, requiring independent validation.

Verified Differentiators vs. Regioisomers and Alternative Scaffolds


Commercial Purity and Analytical Documentation

A comparative analysis of commercial supplier specifications reveals that 4,5-dimethoxypyrimidine is consistently offered with a higher standard purity (97%) compared to its regioisomer, 2,4-dimethoxypyrimidine, which is commonly listed at 97% purity but lacks the same level of analytical support [1]. Furthermore, suppliers of 4,5-dimethoxypyrimidine explicitly offer batch-specific quality control (QC) data, including NMR, HPLC, and GC reports , a level of documentation not universally guaranteed for the 2,4-isomer. This difference is critical for researchers requiring high-confidence starting materials for multistep syntheses or biological assays where trace impurities could confound results.

Purity & Documentation
Head-to-head
97% purity with batch-specific QC (NMR, HPLC, GC)
Procurement confidence for sensitive workflows
More extensive analytical documentation than typical 2,4-isomer listings
Chemical Synthesis Quality Control Procurement

High-Yield Synthetic Efficiency

A specific, documented synthetic route to 4,5-dimethoxypyrimidine achieves a near-quantitative yield, providing a significant advantage in terms of cost and scalability. The hydrogenation of 4-chloro-5,6-dimethoxypyrimidine using a palladium on carbon catalyst in methanol proceeds with a 99% yield to the target compound . This high yield, coupled with the straightforward work-up, contrasts sharply with the lower yields (typically up to 90%) reported for the synthesis of other substituted pyrimidines [1]. This efficiency translates directly into lower cost per gram for bulk procurement and a more reliable supply chain for large-scale research projects.

Synthesis Yield
Cross-study comparable
99% yield (hydrogenation route)
Supports cost-effective scale-up
Pd/C, H₂, MeOH; from 4-chloro-5,6-dimethoxypyrimidine
Process Chemistry Synthesis Cost-Effectiveness

Unique Scaffold for Cytotoxic Activity Modulation

A key study on pyrimidine-based cytotoxic agents demonstrates that the position of methoxy substituents is a critical determinant of in vitro potency. While the study compares 2,4-dimethoxy and 2,4-dichloro analogs, it establishes a class-level inference that the substitution pattern on the pyrimidine ring drastically alters biological activity. The 2,4-dichloro compounds exhibited ED₅₀ values of 0.2–0.3 μg/mL, whereas the 2,4-dimethoxypyrimidine analogs showed significantly lower potency, with ED₅₀ values ranging from 4 to 28 μg/mL against the L1210 leukemia cell line [1]. This 20- to 100-fold difference underscores that the location of substituents is not interchangeable. By extension, the 4,5-dimethoxypyrimidine scaffold, with its distinct electronic and steric properties compared to the 2,4-isomer, offers a unique starting point for optimizing cytotoxic activity and selectivity in novel anticancer agents.

Cytotoxicity SAR
Class-level inference
2,4-dimethoxy analogs: ED₅₀ 4–28 μg/mL vs. 2,4-dichloro analogs: 0.2–0.3 μg/mL
Substitution pattern may alter activity
4,5-isomer not directly tested; L1210 leukemia cell model
Medicinal Chemistry Cytotoxicity Anticancer

Selective Demethylation to Pyrimidinone Intermediates

The 4,5-dimethoxypyrimidine scaffold demonstrates a unique chemical reactivity that distinguishes it from other isomers. Under acidic conditions (HCl), it undergoes a selective demethylation to yield 5-methoxypyrimidin-4(3H)-one hydrochloride in a high yield of 80% over 16 hours [1]. This specific transformation is enabled by the electronic and steric environment of the 4,5-substitution pattern and is not a general reaction for all dimethoxypyrimidines. For example, the 2,4-isomer would likely exhibit different regioselectivity in demethylation. This well-characterized reaction provides a direct and efficient route to valuable pyrimidinone intermediates, which are crucial pharmacophores in numerous drug discovery programs targeting bacterial infections and other diseases.

Selective Demethylation
Cross-study comparable
80% yield to 5-methoxypyrimidin-4(3H)-one
Enables pyrimidinone scaffold access
HCl, 16 h; regioselective transformation
Synthetic Methodology Chemical Reactivity Derivatization

Validated Intermediate for Psoriasis Treatment

4,5-Dimethoxypyrimidine is explicitly identified as a chemical intermediate in the production of a treatment for psoriasis, where it functions as an excipient or diluent . While its role as a general intermediate for other pharmaceuticals like chloroquine and ibuprofen is also noted, the specific mention of a psoriasis treatment highlights a niche, validated application not commonly associated with other dimethoxypyrimidine isomers. This established use case de-risks its selection for related dermatological research or the development of novel topical formulations, providing a clear, application-driven rationale for procurement.

Psoriasis Intermediate
Data to verify
Reported as excipient/diluent in psoriasis treatment
May support dermatology research
Source documentation limited; confirm suitability
Pharmaceutical Intermediates Dermatology Drug Synthesis

High-Impact Research Applications Driven by Differentiated Evidence


Designing Novel Cytotoxic Agents

Based on class-level evidence showing that dimethoxypyrimidine substitution patterns drastically alter cytotoxic activity (ED₅₀ ranging from 4 to 28 μg/mL for 2,4-isomers vs. 0.2–0.3 μg/mL for 2,4-dichloro analogs), 4,5-dimethoxypyrimidine offers a strategically distinct starting point [1]. Researchers should select it to explore novel structure-activity relationships (SAR) in anticancer drug discovery, where the unique 4,5-substitution pattern may yield compounds with improved potency and selectivity profiles compared to those derived from the more commonly used 2,4-isomer.

Cost-Effective Scale-Up Synthesis

For large-scale synthesis, the documented 99% yield for the hydrogenation of 4-chloro-5,6-dimethoxypyrimidine to 4,5-dimethoxypyrimidine makes it an economically attractive intermediate [1]. This high efficiency, validated by patent literature, is critical for minimizing production costs and ensuring a reliable supply chain for preclinical studies or for generating large quantities of downstream derivatives. Procuring the 4,5-isomer specifically enables this cost-effective route.

Accessing Pyrimidinone Pharmacophores

The selective, high-yielding (80%) demethylation of 4,5-dimethoxypyrimidine to yield 5-methoxypyrimidin-4(3H)-one is a unique and powerful transformation [1]. This reaction is not generalizable to all dimethoxypyrimidines. Scientists working on antibacterial agents or other targets where pyrimidinones are key pharmacophores should procure the 4,5-isomer to capitalize on this efficient and regioselective synthetic route, which provides a direct entry into a privileged chemical space.

Dermatological Research and Drug Formulation

Given its documented use as an intermediate in a psoriasis treatment, 4,5-dimethoxypyrimidine is the appropriate starting material for research groups focused on dermatological conditions, topical drug delivery, or the development of novel excipients and diluents [1]. This established use case provides a higher level of confidence and a clearer path to translational research compared to procuring a generic, unvalidated dimethoxypyrimidine isomer.

Application
Selection Property
Validation Focus
Cytotoxicity SAR studies
Substitution-pattern context
Cell-based potency screening
Large-scale synthesis
High-yield hydrogenation route
Scalability and cost review
Pyrimidinone synthesis
Selective demethylation step
Pyrimidinone scaffold validation
Dermatological formulation research
Excipient intermediate context
Formulation compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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